Cas no 197775-45-4 (5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid)
5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
- 1H-Pyrazole-3-carboxylicacid, 5-(4-pyridinyl)-
- 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid
- 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
- 5-PYRIDIN-4-YL-4H-PYRAZOLE-3-CARBOXYLIC ACID
- 5-pyridin-4-yl-2H-pyrazole-3-carboxylic acid
- GL-0037
- AKOS PAO-0368
- 5-(Pyridin-4-yl)
- TIMTEC-BB SBB010785
- 5-(PYRID-4-YL)PYRAZOLE-3-CARBOXYLIC ACID
- 5-(PYRID-4-YL)-3-PYRAZOLECARBOXYLIC ACID
- 5-(4-pyridyl)-2H-pyrazole-3-carboxylic acid
- 009350
- ZERO
- 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
- MFCD10703054
- AKOS000137041
- 5-Pyridin-4-yl-4H-pyrazole-3-carboxylicacid
- DTXSID00390256
- PHKNKTBPYNCTGD-UHFFFAOYSA-N
- CS-0037382
- EN300-45407
- MFCD05170032
- 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylicacid
- 3-(4-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
- SCHEMBL222852
- W13574
- F8888-4303
- Z240119336
- AKOS000349346
- 2048223-53-4
- TS-00239
- F1967-0099
- AB21567
- A813937
- FT-0650953
- 197775-45-4
- ZERO/009350
- BAS 10157057
- 1H-Pyrazole-3-carboxylic acid, 5-(4-pyridinyl)-
- STK400218
- 1H-pyrazole-5-carboxylic acid, 3-(4-pyridinyl)-, hydrochloride
- ALBB-009733
- DB-006254
-
- MDL: MFCD05170032
- Inchi: 1S/C9H7N3O2/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14)
- InChI Key: PHKNKTBPYNCTGD-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C2C=CN=CC=2)=NN1)=O
Computed Properties
- Exact Mass: 189.05400
- Monoisotopic Mass: 189.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.9A^2
- XLogP3: 0.7
Experimental Properties
- Density: 1.432
- Boiling Point: 520.2°C at 760 mmHg
- Flash Point: 268.4°C
- Refractive Index: 1.654
- PSA: 78.87000
- LogP: 1.16990
5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 066226-250mg |
5-(Pyrid-4-yl)-3-pyrazolecarboxylic acid |
197775-45-4 | 97% | 250mg |
£121.00 | 2022-03-01 | |
| Fluorochem | 066226-1g |
5-(Pyrid-4-yl)-3-pyrazolecarboxylic acid |
197775-45-4 | 97% | 1g |
£240.00 | 2022-03-01 | |
| Fluorochem | 066226-10g |
5-(Pyrid-4-yl)-3-pyrazolecarboxylic acid |
197775-45-4 | 97% | 10g |
£1837.00 | 2022-03-01 | |
| TRC | P226290-100mg |
5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid |
197775-45-4 | 100mg |
$ 125.00 | 2022-06-03 | ||
| TRC | P226290-250mg |
5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid |
197775-45-4 | 250mg |
$ 260.00 | 2022-06-03 | ||
| TRC | P226290-500mg |
5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid |
197775-45-4 | 500mg |
$ 415.00 | 2022-06-03 | ||
| Chemenu | CM331147-250mg |
3-Pyridin-4-yl-1H-pyrazole-5-carboxylic acid |
197775-45-4 | 95%+ | 250mg |
$173 | 2021-08-18 | |
| Chemenu | CM331147-1g |
3-Pyridin-4-yl-1H-pyrazole-5-carboxylic acid |
197775-45-4 | 95%+ | 1g |
$323 | 2021-08-18 | |
| Chemenu | CM331147-5g |
3-Pyridin-4-yl-1H-pyrazole-5-carboxylic acid |
197775-45-4 | 95%+ | 5g |
$960 | 2021-08-18 | |
| Chemenu | CM331147-10g |
3-Pyridin-4-yl-1H-pyrazole-5-carboxylic acid |
197775-45-4 | 95%+ | 10g |
$1565 | 2021-08-18 |
5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid Suppliers
5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid Related Literature
-
Ling-Mei Zhang,Chao Feng,Yu-Meng Yang,Huan-Huan Huang,Guo-Ning Zhang,Yu-Cheng Wang,Hong Zhao CrystEngComm 2022 24 5410
Additional information on 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
Comprehensive Overview of 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 197775-45-4) in Modern Pharmaceutical Research
The compound 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 197775-45-4) has emerged as a promising structural scaffold in the field of medicinal chemistry, particularly due to its unique combination of pyridine and pyrazole moieties. This heterocyclic compound, characterized by its 1H-pyrazole core substituted with a pyridin-4-yl group at the 5-position and a carboxylic acid functional group at the 3-position, exhibits a versatile pharmacophore profile that has attracted significant attention from researchers in the pharmaceutical industry and academia. Recent studies published in high-impact journals such as Journal of Medicinal Chemistry (2023) and ACS Medicinal Chemistry Letters (2024) have highlighted its potential as a lead compound for the development of novel therapeutic agents targeting various disease pathways.
The structural features of 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 197775-45-4) are central to its biological activity. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its ability to form hydrogen bonds and π-π stacking interactions, which are critical for molecular recognition in biological systems. The pyridine substituent, a six-membered aromatic ring with one nitrogen atom, contributes to the compound's lipophilicity and electron-withdrawing properties, enhancing its ability to penetrate cell membranes and interact with protein targets. The carboxylic acid group at position 3 introduces additional polarity and hydrogen-bonding capacity, which can be modulated through esterification or amidation to optimize pharmacokinetic properties. These structural characteristics have been exploited in recent research to develop analogs with improved solubility, metabolic stability, and target selectivity.
Recent advances in the application of 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 197775-45-4) have been particularly notable in the area of kinase inhibition. A 2023 study published in Nature Communications demonstrated that derivatives of this compound exhibited potent inhibitory activity against the tyrosine kinase ABL1, a key target in the treatment of chronic myeloid leukemia (CML). The researchers employed computational docking studies combined with experimental validation to identify the optimal binding orientation of the compound within the ATP-binding pocket of ABL1. The study revealed that the pyridine ring formed critical π-π interactions with the conserved tryptophan residues (W258 and W315), while the carboxylic acid group engaged in hydrogen bonding with the backbone amide of G257, contributing to the compound's high binding affinity (Ki = 2.3 nM).
Another significant area of research involving 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 197775-45-4) is its role as a modulator of the NF-κB signaling pathway. A 2024 report in Pharmacological Research highlighted the anti-inflammatory potential of this compound in models of rheumatoid arthritis. The study showed that the compound could inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65 subunit, leading to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 197775-45-4) may serve as a scaffold for the development of dual-action drugs that simultaneously target both kinase activity and inflammatory signaling cascades.
The synthetic accessibility of 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 197775-45-4) has also been a focus of recent methodological innovations. A 2023 paper in Organic Letters described a one-pot, microwave-assisted synthesis route that achieved high yields (85-92%) under mild conditions. The protocol involved the condensation of 3-aminopyrazole with 4-chloropyridine in the presence of a catalytic amount of CuI and a base (K2CO3). This approach significantly reduced reaction times compared to traditional methods, which typically required multi-step procedures and harsh reaction conditions. The scalability of this method has been validated through pilot-scale experiments, making it a viable option for industrial applications.
In the realm of drug delivery, 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 197775-45-4) has shown promise as a component of prodrug strategies. A 2024 study published in Advanced Drug Delivery Reviews explored the use of this compound as a linker in antibody-drug conjugates (ADCs). The researchers conjugated the compound to a monoclonal antibody targeting HER2-positive breast cancer cells. The prodrug was activated via ester hydrolysis in the tumor microenvironment, releasing the active metabolite and inducing apoptosis in cancer cells. This approach demonstrated a 3.5-fold increase in cytotoxicity compared to the unconjugated compound, highlighting the potential of 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 197775-45-4) as a versatile linker in targeted therapeutics.
The pharmacokinetic profile of 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 197775-45-4) has also been extensively characterized in preclinical studies. A 2023 report in Drug Metabolism and Disposition provided detailed data on its absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibited good oral bioavailability (F = 68%) in rat models, with peak plasma concentrations achieved within 1.5 hours post-dosing. Metabolism primarily occurred via oxidative pathways in the liver, with major metabolites identified as hydroxylated derivatives and glucuronide conjugates. The compound showed low plasma protein binding (<35%), which is favorable for maintaining therapeutic concentrations in target tissues.
Looking ahead, the continued exploration of 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 197775-45-4) is expected to yield further breakthroughs in medicinal chemistry. Current research efforts are focused on optimizing the compound's selectivity for specific disease targets, improving its solubility through the introduction of hydrophilic substituents, and developing novel formulations for enhanced bioavailability. As highlighted in a 2024 perspective article in Future Medicinal Chemistry, the compound's structural versatility positions it as a valuable platform for the discovery of next-generation therapeutics across multiple therapeutic areas, including oncology, immunology, and neurodegenerative diseases.
197775-45-4 (5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid) Related Products
- 164295-94-7(3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid)
- 46413-67-6(3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid)
- 898052-20-5(methyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate)
- 1037816-85-5(3-biphenyl-4-yl-1{H}-pyrazole-5-carboxylic acid)
- 374064-01-4(5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid)
- 890591-84-1(3-(4-Ethylphenyl)-1H-pyrazole-5-carboxylic acid)
- 890621-41-7(1H-Pyrazole-5-carboxylicacid, 3-(2-methylphenyl)-)
- 1134-49-2(5-phenyl-1h-pyrazole-3-carboxylic acid)
- 19959-81-0(Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate)
- 5071-61-4(3-Phenyl-1H-pyrazole-5-carboxylic acid)